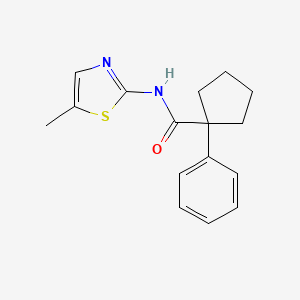

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12-11-17-15(20-12)18-14(19)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTIPUCXGKYDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide in the presence of a base such as potassium carbonate.

Cyclopentane Carboxamide Formation: The phenylcyclopentane carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with the thiazole derivative to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

Material Science: Explored for its potential use in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The phenylcyclopentane moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

- Thiazole vs.

- Substituent Effects : The 5-methyl group on the thiazole (shared with Meloxicam) improves metabolic stability compared to bulkier R-benzyl groups in furamides, which may enhance membrane permeability but increase off-target risks .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Meloxicam | N-(5-R-benzyl-thiazol-2-yl)-furamides |

|---|---|---|---|

| Molecular Weight | Not reported | 351.4 g/mol | ~300–400 g/mol (varies with R-group) |

| Solubility (Water) | Inferred low (cyclopentane increases lipophilicity) | 0.05 mg/ml | Poor (benzyl groups reduce solubility) |

| Melting Point | Not reported | 250°C (decomposes) | ~150–200°C (typical for furamides) |

| Synthetic Complexity | Moderate (amide coupling, cyclopentane synthesis) | High (benzothiazine scaffold) | Moderate (furan-thiazole coupling) |

Notes:

- Synthetic routes for the target compound may resemble ’s methods (e.g., HATU-mediated amide coupling, HPLC purification) but require optimization for cyclopentane intermediates .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of 5-methyl-1,3-thiazole with a phenyl-substituted cyclopentane derivative. The reaction conditions usually include solvents such as ethanol or dioxane and may require catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.43 |

| Candida species | Variable |

Cytotoxicity

In cytotoxicity assays using HaCat and Balb/c 3T3 cell lines, the compound exhibited promising results, indicating its potential as an anticancer agent. The MTT assay results showed that it could inhibit cell proliferation effectively at certain concentrations .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, inhibiting its activity through hydrogen bonding interactions with key residues such as SER1084 and ASP437 .

Table 2: Binding Interactions of this compound

| Residue | Interaction Type | Distance (Å) |

|---|---|---|

| SER1084 | Hydrogen Bond | 1.81 |

| ASP437 | Hydrogen Bond | 2.01 |

| GLY459 | Hydrogen Bond | 2.15 |

Case Studies

Several studies have evaluated the biological activity of this compound in various contexts:

- Antibacterial Study : A study conducted by researchers found that the compound displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

- Antifungal Activity : The compound also showed antifungal properties against Candida species, further supporting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Computational Studies : In silico assessments indicated favorable drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for the compound, making it a candidate for further development in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(5-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclopentane Ring Formation : Cyclization of precursor carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ catalysis).

Thiazole Moiety Introduction : Reaction of intermediates with 2-amino-5-methylthiazole via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .

Amide Bond Formation : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., dichloromethane) to link the cyclopentane and thiazole groups .

- Optimization : Yields improve with strict temperature control (0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the cyclopentane protons appear as multiplet signals at δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 329.12) .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to quantify IC₅₀ values .

- Molecular Docking : Employ AutoDock Vina to model interactions with binding pockets (e.g., ATP-binding sites in kinases), validated by mutagenesis studies .

Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer efficacy)?

- Methodological Answer :

- Assay Standardization : Compare results under identical conditions (e.g., NCI-60 cell lines vs. patient-derived xenografts) .

- Structural Variability Analysis : Assess substituent effects (e.g., methyl vs. halogen groups on the thiazole ring) using SAR studies .

- Pharmacokinetic Profiling : Measure bioavailability and metabolite stability via LC-MS/MS to rule out false negatives .

Q. What strategies enable comparative studies with structurally analogous compounds?

- Methodological Answer :

- Library Design : Synthesize analogs with variations in the cyclopentane (e.g., cyclohexane) or thiazole (e.g., benzothiazole) moieties .

- Activity Cliffs Analysis : Use computational tools (e.g., Schrödinger’s Phase) to correlate structural changes (e.g., logP, polar surface area) with bioactivity shifts .

- Cross-Target Profiling : Screen analogs against diverse targets (e.g., GPCRs, ion channels) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.